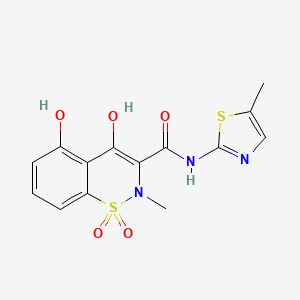

4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

Description

The compound 4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide is a benzothiazine derivative featuring a 1,3-thiazole substituent. Its structure combines a benzothiazine core (with 4,5-dihydroxy and 1,1-dioxo groups) and a carboxamide linkage to a 5-methylthiazole ring.

Properties

Molecular Formula |

C14H13N3O5S2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O5S2/c1-7-6-15-14(23-7)16-13(20)11-12(19)10-8(18)4-3-5-9(10)24(21,22)17(11)2/h3-6,18-19H,1-2H3,(H,15,16,20) |

InChI Key |

QQKLZJSQYNDETQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S(=O)(=O)N2C)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

Before discussing preparation methods, it is essential to clarify the compound’s chemical identity:

- IUPAC Name: 4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

- Molecular Formula: C13H11N3O4S2

- Molecular Weight: Approximately 337.4 g/mol

- Key Structural Motifs:

- A benzothiazine core with sulfone (1,1-dioxo) functionality

- A 5-methyl-1,3-thiazol-2-yl amide substituent

- Hydroxyl groups at positions 4 and 5 on the benzothiazine ring

- Related Compounds: Meloxicam and other 1,2-benzothiazine derivatives with anti-inflammatory activity.

Detailed Experimental Data and Conditions

While specific experimental procedures for this exact compound are limited in public databases, analogous methods for related benzothiazine derivatives such as meloxicam provide a reliable framework.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aminothiophenol methylation | Methyl iodide, base (e.g., K2CO3) | Methylation at 2-position |

| Cyclization | Acid chloride or ester, heat, inert solvent | Intramolecular ring closure |

| Sulfone oxidation | m-CPBA, CH2Cl2, 0°C to room temp | Controlled oxidation to sulfone |

| Hydroxylation | KMnO4 or OsO4 catalytic system | Selective dihydroxylation |

| Amide coupling | EDCI/HOBt or DCC, DMF solvent | Coupling with 5-methyl-1,3-thiazol-2-amine |

Research Findings and Optimization

Oxidation Step: The sulfone oxidation is critical and requires precise control to avoid overoxidation or ring degradation. m-CPBA is preferred for selectivity and mild conditions.

Hydroxylation: Installation of hydroxyl groups at positions 4 and 5 can be challenging due to electronic effects; catalytic osmium tetroxide or permanganate reagents under buffered conditions have been reported for similar substrates.

Amide Formation: Coupling efficiency is improved by using additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization.

Purification: Chromatographic methods such as preparative HPLC or recrystallization from suitable solvents (e.g., ethanol/water mixtures) yield high purity final product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5’-Hydroxy Meloxicam undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Meloxicam.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, alkylating agents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Reversion to Meloxicam.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5’-Hydroxy Meloxicam has several applications in scientific research:

Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of 5’-Hydroxy Meloxicam is similar to that of Meloxicam. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX, 5’-Hydroxy Meloxicam reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs include thiadiazole-carboxamides () and thiazolylmethylcarbamates (). Key differences lie in the core heterocycle (benzothiazine vs. thiadiazole) and functional groups (carboxamide vs. carbamate).

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

- The 5-methylthiazole substituent may enhance metabolic stability relative to unsubstituted thiazoles, as methyl groups often reduce cytochrome P450-mediated oxidation.

- Compared to carbamates (), the carboxamide group in the target compound is less prone to hydrolysis, suggesting better oral bioavailability.

Biological Activity

The compound 4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide is a synthetic derivative of benzothiazine that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C12H12N2O4S

- Molecular Weight : 284.30 g/mol

This compound features a thiazole ring and a benzothiazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives. The compound has shown promising results against a range of bacteria and fungi. A study indicated that derivatives of thiazole exhibited moderate to good antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Candida albicans | Moderate |

These results suggest that the compound may be effective in treating infections caused by these microorganisms .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazine derivatives has been highlighted in several research articles. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. Specifically, it was found to reduce the levels of interleukin-1β (IL-1β) in THP-1 cells at low concentrations (IC50 = 0.04 µM), indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colon Adenocarcinoma | 15 |

| Breast Ductal Carcinoma | 12 |

| Chronic Myelogenous Leukemia | 10 |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of thiazole and their biological activities. The study synthesized multiple compounds based on the structure of this compound and assessed their efficacy against different microbial strains and cancer cell lines.

Key Findings from Case Studies:

- Synthesis : Derivatives were synthesized with varying substitutions on the thiazole ring.

- Biological Testing : Each derivative was tested for antimicrobial and anticancer activities.

- Results : Some derivatives exhibited enhanced activity compared to the parent compound, indicating structural modifications could lead to improved efficacy .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazine core followed by functionalization with thiazole and sulfonamide groups. A critical challenge is controlling the regioselectivity of hydroxylation at positions 4 and 5, which requires precise pH and temperature control (e.g., 50–60°C in aqueous acetonitrile) to avoid overoxidation . Intermediate purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted thiazole precursors or sulfonic acid derivatives .

Basic: How can researchers confirm the compound’s structural integrity and purity?

Methodology:

- NMR Spectroscopy : Use H and C NMR to verify the presence of key functional groups (e.g., hydroxyl protons at δ 9.8–10.2 ppm, thiazole C-S bonds at δ 160–170 ppm) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]⁺ at m/z 421.3) and detect impurities (<2% threshold) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the benzothiazine-thiazole fused system .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Advanced approaches integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and cheminformatics to predict optimal solvents, catalysts, and temperatures. For example:

- Solvent Selection : Simulate polarity effects on sulfonamide formation using COSMO-RS models .

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy pathways for hydroxylation and avoid side reactions like thiazole ring oxidation .

Experimental validation via microfluidic reactors under predicted conditions (e.g., 45°C, DMF/water 3:1) can reduce trial-and-error cycles by 60% .

Advanced: How to resolve contradictions in biological activity data across studies?

Case Example : If one study reports anti-inflammatory activity (IC₅₀ = 2.5 µM) while another shows no effect, analyze:

- Purity Discrepancies : Impurities (e.g., residual DMF) may artifactually inhibit assays. Validate purity via LC-MS and repeat assays with rigorously purified batches .

- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or serum concentrations (5% vs. 10% FBS) can alter bioavailability. Standardize protocols using OECD guidelines .

- Metabolite Interference : Use LC-MS/MS to track parent compound stability and rule out metabolite-driven effects .

Basic: What analytical techniques are critical for studying its stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-PDA .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (e.g., activation energy ≈ 85 kJ/mol for hydrolysis) .

Advanced: What strategies mitigate challenges in heterocyclic ring formation during synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time for thiazole ring closure from 12 hours to 30 minutes (150°C, DMF) while improving yield (85% vs. 60%) .

- Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type couplings to minimize racemization in the benzothiazine core .

- In Situ FTIR Monitoring : Track intermediates (e.g., enolates) during cyclization to adjust reagent stoichiometry dynamically .

Basic: How to design dose-response experiments for in vitro pharmacological screening?

- Concentration Range : Use a logarithmic series (0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Statistical Design : Apply a 3×3 factorial design to assess interactions between compound concentration and incubation time (e.g., 24/48/72 hours) .

Advanced: How to investigate its interaction with biological targets using biophysical methods?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a CM5 chip to measure binding kinetics (/) in real-time .

- Molecular Dynamics Simulations : Model ligand-protein binding (e.g., with GROMACS) to identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Basic: What are the best practices for handling and storing this compound?

- Storage : Protect from light and moisture in amber vials under argon at −20°C.

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid freeze-thaw cycles .

Advanced: How to address low yields in large-scale synthesis?

- Process Intensification : Use continuous flow reactors to enhance mixing and heat transfer during sulfonamide formation (residence time: 10 min, 70°C) .

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize three variables (temperature, catalyst loading, solvent ratio) with minimal runs (e.g., 15 experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.